Cas no 736990-82-2 (2-Bromo-6-(morpholino)benzaldehyde)
2-Bromo-6-(morpholino)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-morpholinobenzaldehyde
- 2-Bromo-6-(morpholino)benzaldehyde
- 2-BroMo-6-(Morpholino)benzaldehyde
- 2-bromo-6-morpholin-4-ylbenzaldehyde
- BS-24569
- CS-0194483
- E92178
- MFCD22375102
- 736990-82-2
- 2-Bromo-6-(morpholin-4-yl)benzaldehyde
- 2-Bromo-6-(4-morpholinyl)benzaldehyde, AldrichCPR
- AKOS022186704
- DTXSID30743094
- DB-203199
- 2-Bromo-6-(morpholino)benzaldehyde
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- MDL: MFCD22375102
- Inchi: 1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
- InChI Key: VZTXZSQCKQMNKY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C=O)N1CCOCC1
Computed Properties
- Exact Mass: 269.00500
- Monoisotopic Mass: 269.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54000
- LogP: 2.16320
2-Bromo-6-(morpholino)benzaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-(morpholino)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B700428-50mg |
2-Bromo-6-(morpholino)benzaldehyde |
736990-82-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700428-100mg |
2-Bromo-6-(morpholino)benzaldehyde |
736990-82-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700428-500mg |
2-Bromo-6-(morpholino)benzaldehyde |
736990-82-2 | 500mg |
$ 115.00 | 2022-06-06 | ||
| Alichem | A449036622-10g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 10g |
$442.80 | 2023-09-01 | |
| Alichem | A449036622-25g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 25g |
$861.84 | 2023-09-01 | |
| Chemenu | CM163081-10g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 10g |
$383 | 2021-08-05 | |
| Chemenu | CM163081-25g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 25g |
$746 | 2021-08-05 | |
| Chemenu | CM163081-1g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 1g |
$86 | 2023-02-18 | |
| Chemenu | CM163081-5g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 5g |
$261 | 2023-02-18 | |
| Chemenu | CM163081-25g |
2-Bromo-6-morpholinobenzaldehyde |
736990-82-2 | 95% | 25g |
$914 | 2023-02-18 |
2-Bromo-6-(morpholino)benzaldehyde Suppliers
2-Bromo-6-(morpholino)benzaldehyde Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Bromo-6-(morpholino)benzaldehyde
2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2): An Overview of Its Properties and Applications
2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine atom, morpholine substituent, and aldehyde functional group, which collectively contribute to its distinct chemical properties and reactivity.
The chemical structure of 2-Bromo-6-(morpholino)benzaldehyde consists of a benzene ring with a bromine atom at the 2-position and a morpholine group at the 6-position, along with an aldehyde group at the 3-position. The presence of these functional groups imparts specific reactivity and solubility characteristics to the molecule. The bromine atom can participate in various substitution reactions, while the morpholine group enhances the molecule's polarity and solubility in polar solvents. The aldehyde group, being highly reactive, can undergo a wide range of chemical transformations such as condensation, reduction, and oxidation reactions.
In medicinal chemistry, 2-Bromo-6-(morpholino)benzaldehyde has shown promise as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a building block for synthesizing potent inhibitors of specific enzymes involved in cancer progression. The morpholine group in particular has been found to enhance the binding affinity of these inhibitors to their target proteins, thereby improving their therapeutic efficacy.
Furthermore, 2-Bromo-6-(morpholino)benzaldehyde has been utilized in the synthesis of fluorescent probes for biological imaging applications. The aldehyde group can be readily modified to incorporate fluorophores, making it an attractive candidate for developing probes that can selectively bind to specific biomolecules or cellular structures. A recent study published in Bioconjugate Chemistry demonstrated the successful synthesis of a fluorescent probe derived from this compound, which exhibited high selectivity and sensitivity for detecting intracellular reactive oxygen species (ROS).
In addition to its applications in medicinal chemistry and biological imaging, 2-Bromo-6-(morpholino)benzaldehyde has also found use in materials science. The unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have explored its use as a monomer for preparing polymers with enhanced mechanical strength and thermal stability. A study published in Macromolecules reported the synthesis of a copolymer using this compound as one of the monomers, resulting in a material with improved mechanical properties compared to conventional polymers.
The synthesis of 2-Bromo-6-(morpholino)benzaldehyde typically involves several steps, including the bromination of a substituted benzene ring followed by the introduction of the morpholine group and aldehyde functionality. Various synthetic routes have been developed to optimize yield and purity. One common approach involves starting from 3-bromoanisole, which undergoes bromination at the ortho position followed by nucleophilic substitution with morpholine to form the desired intermediate. Subsequent oxidation steps are then employed to introduce the aldehyde group.
The safety and handling of 2-Bromo-6-(morpholino)benzaldehyde should be conducted with appropriate precautions due to its reactivity and potential health hazards associated with exposure to organic compounds. It is recommended to handle this compound under well-ventilated conditions and to use personal protective equipment such as gloves and safety goggles. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, 2-Bromo-6-(morpholino)benzaldehyde (CAS No. 736990-82-2) is a valuable compound with diverse applications in medicinal chemistry, biological imaging, and materials science. Its unique chemical structure provides a foundation for developing novel drugs, fluorescent probes, and advanced materials with enhanced properties. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific research.
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